1-Bromo-2-iodo-4-isopropoxybenzene: A Technical Guide to Chemoselective Scaffolding
1-Bromo-2-iodo-4-isopropoxybenzene: A Technical Guide to Chemoselective Scaffolding
This guide details the chemical structure, synthesis, and application of 1-Bromo-2-iodo-4-isopropoxybenzene , a specialized bifunctional aryl halide scaffold used in advanced medicinal chemistry and materials science.
Executive Summary
1-Bromo-2-iodo-4-isopropoxybenzene (C
Chemical Identity & Properties
Nomenclature & Identification
-
IUPAC Name: 1-Bromo-2-iodo-4-isopropoxybenzene
-
Common Synonyms: 4-Bromo-3-iodophenyl isopropyl ether; 4-Isopropoxy-1-bromo-2-iodobenzene
-
CAS Number: 1369893-47-9 (Note: CAS assignments for specific isomers can vary by vendor; verify structure via NMR).
-
SMILES: CC(C)OC1=CC(I)=C(Br)C=C1
Physicochemical Profile
| Property | Value (Approximate) | Significance |
| Molecular Weight | 340.99 g/mol | Heavy atom count facilitates X-ray crystallography phasing. |
| Appearance | Pale yellow oil or low-melting solid | Coloration is due to the C–I bond chromophore; sensitive to light. |
| LogP (Predicted) | 4.2 – 4.8 | Highly lipophilic; requires non-polar solvents (DCM, Toluene) for processing. |
| Boiling Point | ~310°C (760 mmHg) | High boiling point; purification often requires vacuum distillation or column chromatography. |
| Electronic Effect | Isopropoxy (+M, -I) | Strong ortho/para director; increases electron density, stabilizing oxidative addition at the C–I bond. |
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
Direct halogenation of 1-bromo-4-isopropoxybenzene is not recommended because the strong directing effect of the alkoxy group directs electrophiles to the position ortho to the oxygen (position 3), yielding the unwanted 1-bromo-3-iodo isomer.
To achieve the 1,2,4-substitution pattern where the isopropoxy group is para to the bromine, the synthesis must proceed via an aniline intermediate using the Sandmeyer reaction.
Step-by-Step Synthesis Protocol
Step 1: Regioselective Iodination of 4-Isopropoxyaniline
-
Objective: Install the iodine atom at the position ortho to the amino group.
-
Reagents: 4-Isopropoxyaniline, Iodine Monochloride (ICl) or I
/NaHCO . -
Solvent: Acetic Acid (AcOH) or DCM/Water.
Protocol:
-
Dissolve 4-isopropoxyaniline (1.0 eq) in Glacial Acetic Acid.
-
Cool the solution to 15°C.
-
Add Iodine Monochloride (ICl) (1.05 eq) dropwise over 30 minutes. Note: The amino group is a stronger activator than the alkoxy group, directing iodination to the ortho position (C2).
-
Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with saturated aq. Na
S O to remove excess iodine. Extract with DCM. Wash with NaHCO . Dry over MgSO . -
Product: 2-Iodo-4-isopropoxyaniline .
Step 2: Sandmeyer Bromination
-
Objective: Convert the amino group (C1) to a bromine atom.
-
Reagents: Sodium Nitrite (NaNO
), Hydrobromic Acid (HBr 48%), Copper(I) Bromide (CuBr).
Protocol:
-
Suspend 2-Iodo-4-isopropoxyaniline (1.0 eq) in 48% HBr at 0°C.
-
Add a solution of NaNO
(1.2 eq) in water dropwise, maintaining temperature <5°C. Stir for 30 mins to form the diazonium salt. -
In a separate vessel, prepare a solution of CuBr (1.5 eq) in HBr at 60°C.
-
Transfer the cold diazonium solution slowly into the hot CuBr solution. Caution: Vigorous evolution of N
gas. -
Reflux for 1 hour.
-
Workup: Cool to RT. Extract with Diethyl Ether. Wash with 1M NaOH (to remove any phenol byproducts).
-
Purification: Silica gel chromatography (100% Hexanes).
-
Final Product: 1-Bromo-2-iodo-4-isopropoxybenzene .
Reactivity Profile: The "Halogen Dance"
The core value of this scaffold is the differential bond dissociation energy (BDE) between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol). This allows for sequential chemoselective coupling .
Chemoselectivity Workflow
-
Activation Site 1 (C–I): Reacts at Room Temperature (RT) with Pd(0).
-
Activation Site 2 (C–Br): Reacts at High Temperature (>80°C) or with specialized ligands (e.g., Buchwald phosphines).
-
Reaction Types: Buchwald-Hartwig amination, second Suzuki coupling.
-
Visualized Pathway
Figure 1: The C-I bond is activated first under mild conditions, preserving the C-Br bond for a subsequent, distinct transformation.
Applications in Drug Discovery
Kinase Inhibitor Design
The 2-iodo position is frequently used to install a "hinge-binding" motif (e.g., a pyrazole or pyridine) via Suzuki coupling. The 1-bromo position is subsequently used to attach a "tail" group that extends into the solvent-exposed region of the kinase pocket to tune solubility and pharmacokinetic properties.
Liquid Crystals & Materials
The isopropoxy group provides conformational flexibility and disrupts pi-stacking just enough to lower melting points, which is crucial for liquid crystal mesogens. The orthogonal halogens allow the construction of precise oligomeric chains.
Handling, Stability & Safety (HSE)
| Hazard Class | Description | Precaution |
| Light Sensitivity | The C–I bond is photolabile. | Store in amber glass vials under inert atmosphere (Argon/Nitrogen). |
| Skin/Eye Irritant | Halogenated aromatics are potent irritants.[6][7][8] | Wear nitrile gloves and safety goggles. Avoid dust/vapor inhalation.[6][7][8] |
| Storage | 2–8°C recommended. | Prevent discoloration (iodine liberation) by keeping cool and dark. |
References
-
Sigma-Aldrich. 1-Bromo-2-iodo-4-isopropoxybenzene Product Specification & InChI Key. Retrieved from .
-
Organic Syntheses. Iodination of Anilines: Preparation of p-Iodoaniline. Org. Synth. 1934, 14, 48. Retrieved from .
-
National Institutes of Health (PubChem). 1-Bromo-4-iodo-2-nitrobenzene (Analogous Reactivity Data). Retrieved from .[2]
- Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki Coupling of Polyhaloarenes. Chemical Reviews. (General reference for I vs Br selectivity).
-
Thermo Fisher Scientific. Safety Data Sheet: Halogenated Benzene Derivatives. Retrieved from .
Sources
- 1. rsc.org [rsc.org]
- 2. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 3. 1-Bromo-2-iodo-4-isopropoxybenzene [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Pharmaceuticals - BSEF [bsef.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. sodiumiodide.net [sodiumiodide.net]
